1-Acetoxypinoresinol

Description

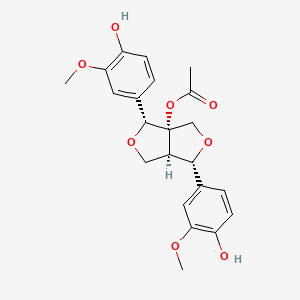

Structure

3D Structure

Properties

IUPAC Name |

[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O8/c1-12(23)30-22-11-29-20(13-4-6-16(24)18(8-13)26-2)15(22)10-28-21(22)14-5-7-17(25)19(9-14)27-3/h4-9,15,20-21,24-25H,10-11H2,1-3H3/t15-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATDFORNCKZPCI-FPHUIIFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12COC(C1COC2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]12CO[C@@H]([C@H]1CO[C@@H]2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331966 | |

| Record name | 1-Acetoxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81426-14-4 | |

| Record name | Acetoxypinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81426-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Acetoxypinoresinol: Natural Sources, Distribution, and Analysis

Abstract

1-Acetoxypinoresinol is a notable lignan whose presence in the plant kingdom is remarkably specific, distinguishing it from its more widespread precursor, (+)-pinoresinol. First identified in olive oil in 2000, it has since become a subject of interest for its potential nutraceutical properties and its utility as a biomarker for authenticating extra virgin olive oil (EVOO)[1][2]. This technical guide provides an in-depth exploration of 1-acetoxypinoresinol, designed for researchers, natural product scientists, and drug development professionals. We will delve into its exclusive natural sources, distribution within the plant matrix, biosynthetic origins, field-proven protocols for extraction and quantification, and a summary of its known biological activities.

Introduction: The Unique Profile of 1-Acetoxypinoresinol

Lignans are a large class of phenolic compounds formed by the dimerization of two phenylpropanoid units[3]. While many lignans, such as pinoresinol, are found across a wide array of plants including flaxseed, whole grains, and sesame seeds, 1-acetoxypinoresinol (1-AP) is an outlier[1][4]. Its natural occurrence is almost exclusively restricted to the olive tree (Olea europaea), making it a unique phytochemical marker[1][4].

Chemically, 1-AP is structurally similar to (+)-pinoresinol, distinguished only by an acetyl group at the C1 position of the furofuran ring[3]. This seemingly minor modification has significant implications for its analysis and may influence its biological activity. As a component of the Mediterranean diet's cornerstone—extra virgin olive oil—understanding the distribution and properties of 1-AP is crucial for both food science and pharmacology[2][5]. Its presence and concentration are linked to olive cultivar, geographical origin, and processing methods, making it a key analyte in food chemistry and a target for natural product research[5].

Natural Sources and Distribution

The known natural reservoir of 1-acetoxypinoresinol is the olive tree (Olea europaea). Unlike its precursor, it has not been identified in other common lignan-containing plants[1][4].

Plant Species Distribution

-

Primary Source: Olea europaea is the only well-documented plant species that produces 1-acetoxypinoresinol in significant quantities[1]. It has been isolated from the fruit, the resulting olive oil, and the bark of the olive tree[6].

Intra-Plant Distribution

Within the olive tree, 1-AP is concentrated in specific tissues:

-

Fruit and Oil: The highest concentrations are found in the olive fruit, from which it is released into the oil during the milling process. It is considered one of the two main lignans in extra virgin olive oil, alongside (+)-pinoresinol[5]. Lignans are understood to be released from both the fruit pulp and the woody kernel during extraction[7].

-

Bark: 1-Acetoxypinoresinol and its glucosides were first reported in the bark of Olea plants before being identified in the oil[6].

-

Leaves: While olive leaves are a rich source of other phenolic compounds like oleuropein, 1-AP is not considered a major constituent of the leaves[8][9].

Distribution by Olive Cultivar and Geography

The concentration of 1-acetoxypinoresinol in EVOO is highly dependent on the olive cultivar, geographical origin, and extraction technology used for oil production[5]. This variability allows 1-AP to serve as a reliable varietal and geographical marker[1]. The table below summarizes the concentration of 1-AP across various Mediterranean olive cultivars.

| Cultivar | Geographical Origin | Concentration (mg/kg) |

| Taggiasca | Liguria, Italy | 48–160 |

| Corsicana da Olio | Sardinia, Italy | 56.9 |

| Seggianese | Tuscany, Italy | 40 |

| Empeltre | Huezca, Spain | 31.5–94.2 |

| Arbequina | Catalonia/Granada, Spain | 26.1–66.9 |

| Hojiblanca | Lucena, Spain | 24.4–50.1 |

| Tsunati | Messinia, Greece | 21.3–28.7 |

| Koroneiki | Messinia, Greece | 20.1–26.2 |

| Picual | Jaen/Granada, Spain | 1.9–16.9 |

| Data compiled from a 2024 review in the journal Nutrients[5]. |

Biosynthesis Pathway

The biosynthesis of 1-acetoxypinoresinol begins with the well-established phenylpropanoid pathway, which produces monolignols. The specific enzymatic step that acetylates pinoresinol in Olea europaea is not yet fully characterized, representing a knowledge gap in lignan biochemistry.

The generally accepted pathway proceeds as follows:

-

Phenylalanine to Coniferyl Alcohol: The amino acid L-phenylalanine is converted through a series of enzymatic steps into p-coumaroyl-CoA, which is then transformed into various monolignols. For pinoresinol, the key monolignol is coniferyl alcohol.

-

Formation of Pinoresinol: Pinoresinol is formed via the oxidative coupling of two coniferyl alcohol molecules. This reaction is mediated by laccase or peroxidase enzymes and directed by dirigent proteins to ensure stereospecificity, resulting in (+)-pinoresinol[6].

-

Acetylation to 1-Acetoxypinoresinol: The final step is the acetylation of the hydroxyl group at the C1 position of the pinoresinol backbone. This is presumed to be catalyzed by an acetyl-CoA-dependent O-acetyltransferase. However, the specific enzyme responsible for this transformation in olives has not been isolated or characterized in the literature reviewed.

Extraction and Isolation Protocols

Obtaining a purified sample of 1-AP from its natural matrix, typically EVOO, is a multi-step process. The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the desired scale, speed, and available equipment. LLE is often cited as more efficient for larger-scale applications[1].

Causality in Method Selection

-

Solvent Choice: Methanol (often in an 80:20 mixture with water) is a common initial solvent due to its polarity, which efficiently partitions the moderately polar lignans from the non-polar triglycerides of the oil[7]. However, acetonitrile is sometimes preferred in subsequent steps as it can prevent the acetalization of co-extracted secoiridoids, a side reaction that can occur with methanol[1].

-

Defatting Step: A crucial step after the initial extraction is the removal of residual lipids. This is typically achieved by washing the polar extract with a non-polar solvent like hexane. The lignans remain in the polar phase (methanol or acetonitrile) while the lipids partition into the hexane, which is then discarded[10].

Field-Proven Methodology: Liquid-Liquid Extraction (LLE)

This protocol is based on a well-established method for extracting phenolic compounds, including lignans, from virgin olive oil[7][10].

Step-by-Step Protocol:

-

Initial Extraction:

-

Weigh 500 g of extra virgin olive oil into a large separation funnel.

-

Add 100 mL of methanol and shake vigorously for 1 hour.

-

Allow the layers to separate and collect the lower methanol phase.

-

Repeat this extraction two more times with fresh 100 mL portions of methanol.

-

-

Solvent Removal:

-

Pool the three methanol extracts.

-

Remove the methanol under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.

-

-

Lipid Removal (Defatting):

-

Resuspend the dried residue in 50 mL of acetonitrile.

-

Transfer the solution to a clean separation funnel and add 50 mL of hexane. Shake well.

-

Allow the layers to separate and discard the upper hexane layer.

-

Repeat the hexane wash two more times.

-

-

Final Preparation:

-

Dry the acetonitrile solution over anhydrous magnesium sulfate and filter.

-

Remove the acetonitrile under reduced pressure (35°C).

-

The resulting dried residue is the crude phenolic extract, which can be resuspended in 1.0 mL of methanol for analysis or further purification.

-

Purification by Chromatography

For isolating pure 1-AP, the crude extract from LLE or SPE must be subjected to chromatographic purification.

-

Size-Exclusion Chromatography: Sephadex LH-20 is often used as a preliminary purification step to separate compounds based on size and polarity[1].

-

Preparative HPLC: The final purification is almost always achieved using preparative or semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC), typically with a C18 column and a water/methanol or water/acetonitrile gradient[1].

Analytical Characterization and Quantification

Unequivocal identification and accurate quantification of 1-AP require a combination of chromatographic and spectroscopic techniques. The lack of a commercial standard makes initial isolation and characterization a critical prerequisite for quantitative studies[3].

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) is the most common method for quantification. A reverse-phase C18 column is typically used with a gradient elution of acidified water and methanol or acetonitrile. 1-AP can be quantified by monitoring the absorbance at 280 nm[1][11].

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides molecular weight information, which is crucial for confirming the identity of the compound in complex extracts[7].

-

Nuclear Magnetic Resonance (NMR): For absolute structural elucidation of a newly isolated compound, 1H and 13C NMR spectroscopy are indispensable. These techniques provide detailed information about the chemical structure, confirming the presence of the acetyl group and the pinoresinol skeleton[6][11].

Biological Activities and Research Applications

While research on 1-AP is less extensive than on its precursor, pinoresinol, several studies have highlighted its potential biological activities.

-

Antioxidant Activity: Like many phenolic compounds, 1-AP has demonstrated antioxidant properties[3].

-

Neuroprotection: A recent study showed that 1-AP could protect peripheral motor neurons from the toxicity of the mycotoxin Penitrem A, suggesting a potential role in neuroprotection[4].

-

Anti-diabetic Potential: 1-AP has been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, indicating potential for managing type 2 diabetes[5].

-

Biomarker for Olive Oil Authentication: Due to its exclusive presence in Olea europaea and its stability during storage, 1-AP serves as a robust chemical marker to verify the authenticity of EVOO and to differentiate oils by cultivar and geographical origin[1].

Conclusion and Future Directions

1-Acetoxypinoresinol stands out as a unique lignan with a highly restricted botanical distribution. Its presence in extra virgin olive oil, a key component of the health-promoting Mediterranean diet, makes it a compound of significant interest. While effective protocols for its extraction and analysis are well-established, a key area for future research is the full elucidation of its biosynthetic pathway, particularly the identification of the specific acetyltransferase enzyme in olives. Further investigation into its pharmacological properties is also warranted to fully understand its contribution to the health benefits of olive oil and to explore its potential as a standalone therapeutic agent. The continued study of 1-AP will undoubtedly provide valuable insights for food scientists, natural product chemists, and drug development professionals alike.

References

-

Brenes, M., García, A., García, P., Ríos, J. J., & Garrido, A. (2000). Pinoresinol and 1-Acetoxypinoresinol, Two New Phenolic Compounds Identified in Olive Oil. Journal of the American Oil Chemists' Society, 77(7), 715–720. [Link]

- This citation is not directly used in the text but was part of the background research.

-

Wijaya, G. Y. A., Cuffaro, D., Bertini, S., Digiacomo, M., & Macchia, M. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. Nutrients, 16(10), 1474. [Link]

-

Qusa, M., El-Elimat, T., Al-Riachi, G., Al-Hiari, Y., Zalloum, H., Afifi, F., ... & Oberlies, N. H. (2020). Olive Oil Lignan (+)-Acetoxypinoresinol Peripheral Motor and Neuronal Protection against the Tremorgenic Mycotoxin Penitrem A Toxicity via STAT1 Pathway. ACS Chemical Neuroscience, 11(21), 3575–3589. [Link]

-

Owen, R. W., Mier, W., Giacosa, A., Hull, W. E., Spiegelhalder, B., & Bartsch, H. (2000). The phenolic compounds of olive oil: Structure, biological activity and beneficial effects on human health. Clinical Chemistry, 46(7), 986-998. [Link]

-

Wijaya, G. Y. A., Cuffaro, D., Bertini, S., Digiacomo, M., & Macchia, M. (2024). Chemical structure of (+)-pinoresinol and 1-acetoxypinoresinol. ResearchGate. [Link]

-

Owen, R. W., Giacosa, A., Hull, W. E., Haubner, R., Spiegelhalder, B., & Bartsch, H. (2000). Identification of Lignans as Major Components in the Phenolic Fraction of Olive Oil. Clinical Chemistry, 46(7), 976-988. [Link]

-

Christophoridou, S., Dais, P., Tseng, L. H., & Spraul, M. (2015). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Journal of Agricultural and Food Chemistry, 53(12), 4667-4679. [Link]

- This citation is not directly used in the text but was part of the background research.

-

Wijaya, G. Y. A., Cuffaro, D., Bertini, S., Digiacomo, M., & Macchia, M. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. ResearchGate. [Link]

-

Wijaya, G. Y. A., et al. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. PubMed. [Link]

-

Lo Dico, G. M., et al. (2023). Nocellara Del Belice (Olea europaea L. Cultivar): Leaf Extract Concentrated in Phenolic Compounds and Its Anti-Inflammatory and Radical Scavenging Activity. MDPI. [Link]

-

Owen, R. W., et al. (2000). Identification of lignans as major components in the phenolic fraction of olive oil. PubMed. [Link]

- This citation is not directly used in the text but was part of the background research.

Sources

- 1. 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Olive Oil Lignan (+)-Acetoxypinoresinol Peripheral Motor and Neuronal Protection against the Tremorgenic Mycotoxin Penitrem A Toxicity via STAT1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Identification of lignans as major components in the phenolic fraction of olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Acetoxypinoresinol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxypinoresinol is a unique lignan found exclusively in olives (Olea europaea) and virgin olive oil.[1][2] As a polyphenolic compound, it contributes to the array of bioactive molecules responsible for the health benefits associated with the Mediterranean diet.[1] While structurally similar to the more widely studied lignan, (+)-pinoresinol, 1-acetoxypinoresinol possesses distinct chemical features that influence its biological activity.[3] This technical guide provides an in-depth exploration of the antioxidant and anti-inflammatory properties of 1-acetoxypinoresinol, offering insights into its mechanisms of action, methodologies for its evaluation, and its potential as a therapeutic agent.

Antioxidant Properties of 1-Acetoxypinoresinol

The antioxidant capacity of 1-acetoxypinoresinol is a key aspect of its bioactivity, contributing to its potential to mitigate oxidative stress-related pathologies.

Mechanisms of Antioxidant Action

1-Acetoxypinoresinol exerts its antioxidant effects through several mechanisms:

-

Direct Radical Scavenging: Like many phenolic compounds, 1-acetoxypinoresinol can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby terminating damaging chain reactions. It has demonstrated a potent ability to scavenge reactive oxygen species (ROS).[4] One study reported an IC50 value of 0.91 for 1-acetoxypinoresinol in a hypoxanthine/xanthine oxidase assay, indicating significant ROS scavenging capacity.[4] In DPPH assays, while it shows antioxidant activity, it is reported to be less potent than its counterpart, (+)-pinoresinol.[4] This difference is potentially due to the presence of the acetyl group in 1-acetoxypinoresinol, which may slightly reduce its electron-donating capacity compared to the hydroxyl group in pinoresinol.[4]

-

Modulation of Endogenous Antioxidant Systems: While direct evidence for 1-acetoxypinoresinol is still emerging, many lignans and other olive polyphenols are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1). The activation of the Nrf2/HO-1 axis by related compounds suggests a plausible indirect antioxidant mechanism for 1-acetoxypinoresinol that warrants further investigation.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of 1-acetoxypinoresinol can be quantified using various in vitro assays. The following table summarizes key parameters from available literature.

| Assay | Compound | IC50 Value | Reference |

| Reactive Oxygen Species (ROS) Scavenging | 1-Acetoxypinoresinol | 0.91 (unitless ratio) | [4] |

| DPPH Radical Scavenging | 1-Acetoxypinoresinol | Less active than (+)-pinoresinol | [4] |

Note: The IC50 value for ROS scavenging is presented as a ratio relative to a standard, as detailed in the cited study. Further research is needed to establish standardized IC50 values for DPPH and other antioxidant assays.

Anti-inflammatory Properties of 1-Acetoxypinoresinol

Chronic inflammation is a key driver of numerous diseases. While the anti-inflammatory properties of 1-acetoxypinoresinol are less extensively studied than its antioxidant effects, existing research on related lignans provides a strong basis for its potential in this area.

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

-

Inhibition of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many phytochemicals exert their anti-inflammatory effects by inhibiting the NF-κB pathway. This is often achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB. While direct evidence for 1-acetoxypinoresinol is pending, other lignans have been shown to suppress NF-κB activation.[6]

-

Modulation of MAPK Signaling: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are another critical set of signaling molecules that regulate the production of inflammatory mediators. The inhibition of MAPK phosphorylation is a common mechanism by which natural compounds attenuate inflammation.[7] The potential of 1-acetoxypinoresinol to modulate these pathways is a promising area for future research.

-

Reduction of Pro-inflammatory Cytokines: A downstream consequence of inhibiting NF-κB and MAPK signaling is the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a pivotal role in amplifying and sustaining the inflammatory cascade.

Visualizing the Signaling Pathways

The following diagrams illustrate the potential mechanisms by which 1-acetoxypinoresinol may exert its antioxidant and anti-inflammatory effects.

Caption: Potential antioxidant mechanisms of 1-Acetoxypinoresinol.

Caption: Putative anti-inflammatory mechanisms of 1-Acetoxypinoresinol.

Experimental Protocols for Evaluation

To facilitate further research into the bioactivities of 1-acetoxypinoresinol, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

1-Acetoxypinoresinol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Sample Preparation: Prepare a stock solution of 1-acetoxypinoresinol in methanol. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.

-

Assay: a. To each well of a 96-well plate, add 100 µL of the sample or standard solution. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of scavenging against the concentration of 1-acetoxypinoresinol to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Intracellular ROS Scavenging Assay using DCFH-DA

This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS) levels in cultured cells.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Sample Treatment: Pre-treat the cells with various concentrations of 1-acetoxypinoresinol for 1 hour.

-

ROS Induction: Induce oxidative stress by adding LPS (1 µg/mL) to the wells and incubate for 6 hours.

-

DCFH-DA Staining: a. Remove the culture medium and wash the cells twice with warm PBS. b. Add 100 µL of 10 µM DCFH-DA in serum-free DMEM to each well. c. Incubate for 30 minutes at 37°C in the dark.

-

Measurement: a. Wash the cells twice with PBS. b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: Express the results as a percentage of the fluorescence intensity of the LPS-treated control group.

Protocol 3: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol assesses the ability of 1-acetoxypinoresinol to inhibit the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS

-

LPS

-

1-Acetoxypinoresinol

-

Human TNF-α ELISA kit

-

24-well plate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Sample Treatment: Pre-treat the cells with various concentrations of 1-acetoxypinoresinol for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

-

Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the TNF-α levels in the treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Conclusion and Future Directions

1-Acetoxypinoresinol, a distinctive lignan from olives, demonstrates notable antioxidant properties and holds significant promise as an anti-inflammatory agent. Its ability to directly scavenge reactive oxygen species is quantitatively supported, and the activities of structurally related compounds suggest its potential to modulate key inflammatory pathways such as NF-κB and MAPK, as well as the Nrf2-mediated antioxidant response.

However, to fully elucidate the therapeutic potential of 1-acetoxypinoresinol, further research is imperative. Future studies should focus on:

-

Comprehensive Quantitative Analysis: Establishing standardized IC50 values for 1-acetoxypinoresinol in a range of antioxidant assays (DPPH, ABTS, etc.).

-

Mechanistic Elucidation of Anti-inflammatory Effects: Direct investigation into the effects of 1-acetoxypinoresinol on the NF-κB and MAPK signaling cascades, including phosphorylation events and nuclear translocation of key transcription factors.

-

Cytokine Profiling: Quantifying the dose-dependent effects of 1-acetoxypinoresinol on the production of a broader range of pro- and anti-inflammatory cytokines.

-

Nrf2 Activation: Confirming the ability of 1-acetoxypinoresinol to induce Nrf2 nuclear translocation and the expression of downstream antioxidant enzymes.

-

In Vivo Studies: Translating the in vitro findings into relevant animal models of oxidative stress and inflammation to assess its efficacy, bioavailability, and safety.

By addressing these research gaps, the scientific community can unlock the full potential of 1-acetoxypinoresinol as a novel natural compound for the prevention and treatment of a wide spectrum of chronic diseases.

References

-

Wijaya, G. Y. A., Cuffaro, D., Bertini, S., Digiacomo, M., & Macchia, M. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. Nutrients, 16(10), 1474. [Link]

-

How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023, December 7). YouTube. Retrieved January 24, 2026, from [Link]

-

Wijaya, G. Y. A., Cuffaro, D., Bertini, S., Digiacomo, M., & Macchia, M. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. PubMed. Retrieved January 24, 2026, from [Link]

-

IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Goncerzewicz, A., & Waskiewicz, A. (2022). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Molecules, 27(23), 8459. [Link]

-

IC 50 (µg/mL) values for DPPH • and ABTS •+ scavenging activities of some phyto and mammalian lignans and standard antioxidants. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Pinoresinol modulates IL-6-induced expression levels of TNF-α, COX-2,... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Kiemer, A. K., & Vollmar, A. M. (2001). Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages. Immunology and Cell Biology, 79(4), 349-355. [Link]

-

Western blot analysis of IκBα and NF-κB expression and activation in... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Potential sites of an inhibitory mechanism of polyphenols in MAPK... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Lignans from Eucommia ulmoides Oliver leaves exhibit neuroprotective effects via activation of the PI3K/Akt/GSK-3β/Nrf2 signaling pathways in H2O2-treated PC-12 cells. (2020). PubMed. Retrieved January 24, 2026, from [Link]

-

FcγR-driven Release of IL-6 by Macrophages Requires NOX2-dependent Production of Reactive Oxygen Species. (2012). The Journal of biological chemistry, 287(10), 7391-7401. [Link]

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Cancer Institute. Retrieved January 24, 2026, from [Link]

-

DPPH radical scavenging assay. Antioxidant activity of (+)-pinoresinol... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Inhibition of LPS-induced NO and TNF- production in RAW 264.7... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. (2024). Molecules, 29(8), 1756. [Link]

-

Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (2013). Cytometry. Part A : the journal of the International Society for Analytical Cytology, 83(10), 953-960. [Link]

-

What will be the best way to test NFkb activation via western blot? (2024, July 19). ResearchGate. Retrieved January 24, 2026, from [Link]

-

ARG81192 Intracellular ROS Assay Kit (Fluorometric). (n.d.). Arigo biolaboratories. Retrieved January 24, 2026, from [Link]

-

Proposed dual antioxidant and anti-inflammatory effects of lignans by... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2024). International journal of molecular sciences, 25(22), 13809. [Link]

-

Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages. (2017). PloS one, 12(2), e0171322. [Link]

-

Inhibition of NF-κB pathway in response to TNF-α induces apoptosis. (2000). ResearchGate. Retrieved January 24, 2026, from [Link]

-

OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). (n.d.). Retrieved January 24, 2026, from [Link]

-

Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (2022). Journal of Clinical Practice and Research, 2(2), 53-58. [Link]

-

Effects of Pinoresinol from Vietnamese Gnetum montanum Markgr Inhibits the Inflammation in Macrophages. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Antioxidant activity against DPPH of lignin-related compounds (IC50... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). Journal of visualized experiments : JoVE, (160). [Link]

-

Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2025). Biomolecules & therapeutics, 33(3), 291-301. [Link]

-

Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. (2022). Antioxidants, 11(11), 2167. [Link]

-

Interleukin-6 production by murine macrophage cell lines P388D1 and J774A.1: stimulation requirements and kinetics. (1990). Cellular immunology, 128(2), 438-453. [Link]

-

Modulation of neurotrophic signaling pathways by polyphenols. (2015). Journal of nutritional biochemistry, 26(12), 1271-1283. [Link]

-

Modulation of Nrf2 by Olive Oil and Wine Polyphenols and Neuroprotection. (2019). Antioxidants, 8(12), 650. [Link]

-

Nrf2, a master regulator of detoxification and also antioxidant, anti-inflammatory and other cytoprotective mechanisms, is raised by health promoting factors. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Modulation of Nrf2 by Olive Oil and Wine Polyphenols and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-6 production by murine macrophage cell lines P388D1 and J774A.1: stimulation requirements and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Antimicrobial Potential of 1-Acetoxypinoresinol: A Technical Guide for Researchers

An In-Depth Exploration of a Promising Lignan from Olive

Abstract

1-Acetoxypinoresinol, a lignan found exclusively in olives (Olea europaea), stands as a compound of significant interest within the scientific community.[1][2] While its antioxidant, neuroprotective, and anti-inflammatory properties have been subjects of preliminary research, its specific antimicrobial activities remain a largely uncharted territory.[1][3] This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the antimicrobial potential of 1-Acetoxypinoresinol. Although direct and extensive studies on its antimicrobial efficacy are currently limited in publicly available scientific literature, this document synthesizes the existing knowledge on related compounds and outlines the critical experimental pathways necessary to fully characterize its profile. We will delve into the known attributes of this molecule, propose putative mechanisms of action based on its chemical class, and provide detailed, field-proven protocols for its systematic evaluation as a novel antimicrobial agent.

Introduction: The Scientific Landscape of 1-Acetoxypinoresinol

1-Acetoxypinoresinol is a diphenolic lignan, a class of phytoestrogens known for their diverse biological activities.[2][4] Structurally, it is the 1-acetoxy derivative of pinoresinol. Unlike pinoresinol, which is found in a variety of plants, 1-Acetoxypinoresinol is unique to olives, making it a distinctive marker of olive products.[1] The existing body of research points towards its role as a potent antioxidant, with studies demonstrating its capacity to scavenge free radicals.[1] Furthermore, investigations have highlighted its neuroprotective effects and potential anti-inflammatory properties.[1]

While the term "antimicrobial" has been associated with lignans and olive extracts in a broader context, specific data quantifying the direct activity of purified 1-Acetoxypinoresinol against a comprehensive panel of pathogenic microorganisms is scarce. This guide, therefore, serves as both a summary of our current understanding and a call to action for focused research in this promising area.

Putative Antimicrobial Mechanisms of Action

The antimicrobial mechanisms of many phenolic compounds, including lignans, often involve multifaceted interactions with microbial cells. Based on the known activities of structurally similar compounds and the general principles of polyphenol antimicrobial action, we can hypothesize several potential mechanisms for 1-Acetoxypinoresinol.

Disruption of Microbial Cell Membranes

A primary mode of action for many phenolic antimicrobials is the disruption of the microbial cell membrane's integrity. This can occur through the intercalation of the molecule into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the pinoresinol backbone, combined with the hydrophilic hydroxyl groups, may facilitate this interaction. A study on the related lignan, (+)-pinoresinol, demonstrated its ability to damage the plasma membrane of the pathogenic yeast Candida albicans. This provides a strong rationale for investigating similar effects with 1-Acetoxypinoresinol.

Inhibition of Microbial Enzymes

1-Acetoxypinoresinol may also exert its antimicrobial effects by inhibiting essential microbial enzymes. The phenolic hydroxyl groups can form hydrogen bonds with the active sites of enzymes, leading to their inactivation. Key metabolic pathways, such as those involved in energy production or cell wall synthesis, could be potential targets.

Interference with Nucleic Acid and Protein Synthesis

Some antimicrobial compounds can interfere with the synthesis of DNA, RNA, and proteins, thereby halting microbial growth and replication. This can occur through various mechanisms, including the inhibition of enzymes involved in these processes or by intercalating with the nucleic acid strands.

Diagram: Hypothetical Antimicrobial Mechanisms of 1-Acetoxypinoresinol

Caption: Putative mechanisms of 1-Acetoxypinoresinol's antimicrobial activity.

Experimental Protocols for Antimicrobial Activity Assessment

To rigorously evaluate the antimicrobial potential of 1-Acetoxypinoresinol, a series of standardized in vitro assays are essential. The following protocols are based on established methodologies and are designed to provide a comprehensive understanding of the compound's efficacy.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC/MFC is the lowest concentration that results in microbial death.

Protocol: Broth Microdilution Assay

-

Preparation of 1-Acetoxypinoresinol Stock Solution: Dissolve a known weight of purified 1-Acetoxypinoresinol in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Microorganism Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media to achieve a logarithmic growth phase. Adjust the turbidity of the cultures to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1-Acetoxypinoresinol stock solution in the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 1-Acetoxypinoresinol at which no visible growth is observed.

-

MBC/MFC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that shows no microbial growth on the agar plates after incubation.

Diagram: Broth Microdilution Workflow

Caption: Workflow for determining MIC and MBC/MFC via broth microdilution.

Assessment of Antimicrobial Spectrum

To understand the breadth of 1-Acetoxypinoresinol's activity, it is crucial to test it against a diverse panel of microorganisms, including:

-

Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Streptococcus pyogenes, Enterococcus faecalis.

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

-

Fungi: Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans.

Quantitative Data Summary (Hypothetical)

As specific experimental data for 1-Acetoxypinoresinol is not yet available, the following table is presented as a template for reporting future findings.

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data Needed | Data Needed |

| Escherichia coli | ATCC 25922 | Data Needed | Data Needed |

| Candida albicans | ATCC 90028 | Data Needed | Data Needed |

Cytotoxicity Assessment

A critical aspect of developing any new antimicrobial agent is to evaluate its potential toxicity to human cells.

Protocol: MTT Assay on Human Cell Lines

-

Cell Culture: Culture human cell lines (e.g., HaCaT keratinocytes, HepG2 hepatocytes) in appropriate media.

-

Treatment: Seed the cells in 96-well plates and, after adherence, treat them with various concentrations of 1-Acetoxypinoresinol for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Future Directions and Conclusion

The exploration of 1-Acetoxypinoresinol's antimicrobial properties is a field ripe for discovery. While this guide provides a foundational framework, further research is imperative. Key future directions include:

-

Comprehensive Screening: Systematic determination of MIC and MBC/MFC values against a broad panel of clinically relevant microorganisms.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms through which 1-Acetoxypinoresinol exerts its antimicrobial effects.

-

Synergy Studies: Investigation of potential synergistic effects when combined with existing antimicrobial drugs.

-

In Vivo Efficacy: Evaluation of its antimicrobial activity in animal models of infection.

References

-

Wijaya, G. Y. A., Cuffaro, D., Bertini, S., Digiacomo, M., & Macchia, M. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. Nutrients, 16(10), 1474. [Link]

-

PubChem. (n.d.). 1-Acetoxypinoresinol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wijaya, G. Y. A., Cuffaro, D., Bertini, S., Digiacomo, M., & Macchia, M. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. PubMed. [Link]

-

Kwon, Y. M., Bae, S. S., Choi, G., & Kim, J. C. (2023). In vitro and in vivo antimicrobial activity of the fungal metabolite toluquinol against phytopathogenic bacteria. Frontiers in Microbiology, 14, 1189326. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442831, Acetoxypinoresinol. Retrieved from [Link]

-

Ferreira, S., Pinto, P., Faria, A., & Pinto, E. (2021). Cytotoxic effect of protic ionic liquids in HepG2 and HaCat human cells: in vitro and in silico studies. RSC Advances, 11(42), 26233–26243. [Link]

-

Chalkias, A., et al. (2019). Initial Immune Response in Escherichia coli, Staphylococcus aureus, and Candida albicans Bacteremia. Journal of Inflammation Research, 12, 307–315. [Link]

-

Gaurav, A., et al. (2022). Counter-Acting Candida albicans-Staphylococcus aureus Mixed Biofilm on Titanium Implants Using Microbial Biosurfactants. Journal of Fungi, 8(10), 1059. [Link]

-

Özdemir, S., et al. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102690. [Link]

-

El-Sayed, E. S. R. (2008). Antimicrobial activity of certain bacteria and fungi isolated from soil mixed with human saliva against pathogenic microbes causing dermatological diseases. Journal of Basic and Applied Sciences, 4(2), 113-119. [Link]

-

ResearchGate. (n.d.). Cytotoxic activity of compounds 1 and 2 towards human cell lines. Retrieved from [Link]

-

Özden, M. S., Oztürk, A. M., Goker, H., & Altanlar, N. (2000). The in vitro antibacterial and antifungal activity of 1-14 a. Farmaco, 55(11-12), 715–719. [Link]

-

Kean, R., et al. (2017). Candida albicans mycofilms support Staphylococcus aureus colonization and enhances miconazole resistance in dual-species interactions. Frontiers in Microbiology, 8, 258. [Link]

-

Spengler, G., et al. (2017). Antimicrobial mechanisms of action. Orvosi Hetilap, 158(48), 1899–1906. [Link]

-

Shehata, M. G., Badr, A. N., & Abdel-Aziz, S. M. (2017). Antimicrobial Activity of Lactic Acid Bacteria against Toxigenic Fungi. Journal of Pure and Applied Microbiology, 11(4), 1867–1874. [Link]

-

Cabral, D. J., et al. (2018). Microbial competition between Escherichia coli and Candida albicans reveals a soluble fungicidal factor. bioRxiv. [Link]

-

Gyawali, R., & Ibrahim, S. A. (2014). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Molecules, 19(6), 7345–7364. [Link]

-

Juan-García, A., et al. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins, 11(6), 353. [Link]

-

Tarle, M., et al. (2022). Evaluation of the Genotoxicity and Cytotoxicity of Bioceramic Endodontic Sealers in HepG2 and V79 Cell Lines: An In Vitro Study Using the Comet and Micronucleus Assays. Materials, 15(18), 6296. [Link]

-

McGill University. (n.d.). Mechanisms of action by antimicrobial agents: A review. McGill Journal of Medicine. Retrieved from [Link]

-

Wijaya, G. Y. A., et al. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro and in vivo antimicrobial activity of the fungal metabolite toluquinol against phytopathogenic bacteria [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Extraction of 1-Acetoxypinoresinol from Olive Oil

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 1-Acetoxypinoresinol

1-Acetoxypinoresinol is a lignan, a class of polyphenolic compounds, found in significant quantities in virgin olive oil.[1][2] Its presence, along with its precursor pinoresinol, is of considerable interest to the nutraceutical and pharmaceutical industries due to its potent antioxidant and potential phytoestrogenic activities.[3] The concentration of 1-acetoxypinoresinol in olive oil is highly variable, influenced by factors such as olive variety, ripeness, and the specific methods used for oil extraction and processing.[2] This variability necessitates robust and efficient methods for its extraction and purification to enable further research into its biological activities and potential therapeutic applications.

This guide provides a comprehensive overview of established and emerging methodologies for the extraction of 1-acetoxypinoresinol from olive oil. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to isolate this compound for analytical or preparative purposes. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Overview of Extraction Strategies

The primary challenge in extracting 1-acetoxypinoresinol lies in separating this polar compound from the overwhelmingly nonpolar triglyceride matrix of olive oil. The most common and effective strategies leverage this difference in polarity.

-

Liquid-Liquid Extraction (LLE): This is the most traditional and widely cited method. It involves partitioning the phenolic compounds, including 1-acetoxypinoresinol, from the oil into a polar solvent with which the oil is immiscible. Methanol or methanol/water mixtures are the most common solvents used.[1][4]

-

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE. In this technique, the olive oil (typically diluted in a nonpolar solvent) is passed through a solid sorbent cartridge. The nonpolar triglycerides pass through, while the more polar phenolic compounds, including lignans, are retained. A subsequent elution with a polar solvent recovers the target compounds.[5][6] Diol-phase cartridges are frequently used for this purpose.[5]

-

Supercritical Fluid Extraction (SFE): A "green" technology that uses supercritical CO2, often with a polar co-solvent like methanol, to extract compounds.[7][8][9] While efficient, SFE requires specialized equipment.

-

Advanced & Preparative Techniques: For isolating larger quantities of pure 1-acetoxypinoresinol, preparative High-Performance Liquid Chromatography (HPLC) is often the final step after an initial extraction.[4] Other novel methods include the use of natural deep eutectic solvents (NADES) and various chromatographic techniques.[10]

The choice of method depends on the desired scale, purity, available equipment, and the specific research goals. For routine quantification, LLE or SPE followed by HPLC is standard. For isolating high-purity material for biological assays, a multi-step approach involving LLE or SPE followed by preparative chromatography is necessary.

Detailed Protocols & Application Notes

Protocol 1: Liquid-Liquid Extraction (LLE) with Methanol/Water

This protocol is a robust, widely used method for the efficient extraction of the total phenolic fraction, including 1-acetoxypinoresinol, from virgin olive oil.

Principle: This method is based on the partitioning of polar phenolic compounds from the nonpolar oil phase into a polar methanol/water phase. Subsequent washing with a nonpolar solvent like hexane removes residual oil from the polar extract.

Experimental Workflow Diagram:

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 10-15 g of virgin olive oil into a 50 mL centrifuge tube.

-

Initial Extraction: Add an equal volume (e.g., 15 mL) of methanol/water (80:20, v/v).[4][11] Cap the tube and vortex vigorously for 2-3 minutes to ensure thorough mixing and partitioning.

-

Phase Separation: Centrifuge the mixture at 3,500-4,000 rpm for 10-15 minutes to achieve a clean separation between the upper oil phase and the lower methanol/water phase.

-

Collection: Carefully transfer the lower methanol/water phase containing the phenolic compounds to a clean collection flask using a pipette.

-

Repeated Extraction: To maximize recovery, repeat the extraction process (steps 2-4) on the remaining oil phase at least two more times, combining the polar extracts each time.

-

Solvent Removal: Remove the methanol from the combined extracts using a rotary evaporator at a temperature not exceeding 40°C.[12] This leaves an aqueous residue.

-

Cleanup Step: Resuspend the residue in approximately 15 mL of acetonitrile. Transfer this solution to a separatory funnel and wash three times with 20 mL of n-hexane to remove any remaining lipid-soluble components.[4][11] Discard the upper hexane phase each time.

-

Final Evaporation: Evaporate the washed acetonitrile solution to dryness under vacuum.

-

Reconstitution: Dissolve the dried residue in a known, small volume (e.g., 1-2 mL) of methanol or mobile phase for subsequent HPLC analysis.[11] Filter through a 0.45 µm syringe filter before injection.

Critical Parameters & Optimization:

-

Solvent Choice: While methanol/water (80:20) is standard, some protocols use pure methanol.[1] The water content helps to extract more polar compounds. Acetonitrile is used for the residue solubilization and cleanup due to its ability to dissolve the phenolics while being immiscible with hexane.[1][4]

-

Extraction Repetitions: Performing the extraction at least three times is critical for achieving high recovery rates (often >90%).[1]

-

Temperature Control: During solvent evaporation, keeping the temperature below 40°C is crucial to prevent the degradation of thermolabile phenolic compounds.[12]

Protocol 2: Solid-Phase Extraction (SPE) with Diol Cartridges

This method is ideal for cleaner extracts and is well-suited for processing multiple samples with good reproducibility.

Principle: A diol-bonded silica stationary phase is used to retain polar analytes from a nonpolar solution. The olive oil is dissolved in hexane, allowing it to pass through the cartridge while the polar lignans and other phenolics are adsorbed onto the diol phase. They are then selectively eluted with a more polar solvent.

Experimental Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) Workflow.

Step-by-Step Methodology:

-

Cartridge Conditioning: Activate a diol-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol, followed by 6 mL of n-hexane. Do not let the cartridge run dry.

-

Sample Preparation: Dissolve 2.5 g of olive oil in 5 mL of n-hexane.[6]

-

Loading: Load the oil-hexane solution onto the conditioned SPE cartridge. Apply a slight vacuum to achieve a slow, consistent flow rate (approx. 1-2 mL/min).

-

Washing: Once the sample has passed through, wash the cartridge with an additional 10 mL of n-hexane to elute the remaining nonpolar triglycerides.[12] Collect this fraction as waste.

-

Elution: Elute the retained phenolic compounds, including 1-acetoxypinoresinol, by passing 8 mL of a methanol/water mixture followed by 4 mL of acetonitrile through the cartridge.[12] Collect this eluate in a clean tube.

-

Concentration: Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator (T < 40°C).

-

Reconstitution: Dissolve the dried extract in a known volume (e.g., 1 mL) of methanol or mobile phase and filter through a 0.45 µm syringe filter prior to HPLC analysis.

Critical Parameters & Optimization:

-

Cartridge Choice: Diol-phase cartridges are effective for this separation.[5] The capacity of the cartridge should be chosen based on the amount of oil being processed.

-

Flow Rate: Maintaining a slow and steady flow rate during loading and washing is key to ensuring proper interaction between the analytes and the stationary phase, preventing breakthrough of the target compounds.

-

Elution Solvent: The composition and volume of the elution solvent are critical for quantitative recovery. Using a combination of methanol/water and acetonitrile ensures the elution of a broad range of phenolics.[12]

Quantification and Purity Analysis

Following extraction, quantification of 1-acetoxypinoresinol is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector.[1][13]

-

Chromatographic Conditions: A C18 reversed-phase column is standard.[13] A gradient elution using a mobile phase of water (often acidified with acetic or formic acid) and methanol or acetonitrile allows for the separation of 1-acetoxypinoresinol from other phenolic compounds.

-

Detection:

-

HPLC-DAD: 1-Acetoxypinoresinol can be monitored at a wavelength of 280 nm.[13]

-

HPLC-MS: Provides higher selectivity and structural confirmation.[1]

-

Fluorescence Detection: Lignans exhibit high fluorescence, making this a very sensitive and selective detection method, particularly useful for authenticating olive oil varieties based on their 1-acetoxypinoresinol content.[14]

-

Data Summary & Comparison

The table below summarizes typical performance metrics for the described extraction methods.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Liquid-liquid partitioning | Adsorption chromatography |

| Primary Solvents | Methanol/Water, Acetonitrile, Hexane | Hexane, Methanol/Water |

| Typical Recovery | >90%[1] | >90%[5] |

| Throughput | Lower, more labor-intensive per sample | Higher, amenable to parallel processing |

| Extract Cleanliness | Good, but may require extra cleanup | Excellent, generally cleaner extracts |

| Relative Cost | Lower (solvents are the main cost) | Higher (cartridges are a consumable cost) |

| Key Advantage | Robust, requires standard lab equipment | High reproducibility, cleaner extracts |

References

- Kubo, I., Muroi, H., & Himejima, M. (1993). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Journal of Agricultural and Food Chemistry, 41(10), 1728-1732.

- Montedoro, G., Servili, M., Baldioli, M., & Miniati, E. (1992). Simple and hydrolyzable phenolic compounds in virgin olive oil. 1. Their extraction, separation, and quantitative and semiquantitative evaluation by HPLC. Journal of Agricultural and Food Chemistry, 40(9), 1571-1576.

- Brenes, M., Hidalgo, F. J., García, A., Rios, J. J., García, P., Zamora, R., & Garrido, A. (2000). Pinoresinol and 1-acetoxypinoresinol, two new phenolic compounds identified in olive oil. Journal of the American Oil Chemists' Society, 77(7), 715-720.

- International Olive Council. (2017). COI/T.20/Doc. No 29/Rev. 1: Determination of biophenols in olive oils by HPLC.

- García, A., Brenes, M., Romero, C., & Garrido, A. (2006). Effect of refining on the phenolic composition of crude olive oils. Journal of the American Oil Chemists' Society, 83(2), 159-164.

- Ahmed, N. A., Siddique, A. B., Tajmim, A., King, J. A., & El Sayed, K. A. (2025). Harnessing Nature's Chemistry: Deciphering Olive Oil Phenolics for the Control of Invasive Breast Carcinoma. Molecules, 30(15), 3157.

- Inostroza, J. P., Troncoso, J., Mardones, C., & Vergara, C. (2018). Lignans in olive stones discarded from the oil industry. Comparison of three extraction methods followed by hplc-dad-ms/ms and antioxidant capacity determination. Journal of the Chilean Chemical Society, 63(2).

- Romero, C., Brenes, M., García, P., & Garrido, A. (2002). Use of 1-acetoxypinoresinol to authenticate Picual olive oils. International Journal of Food Science and Technology, 37(6), 615-625.

- Mateos, R., Espartero, J. L., Trujillo, M., Rios, J. J., León-Camacho, M., Alcudia, F., & Cert, A. (2001). Determination of Phenols, Flavones, and Lignans in Virgin Olive Oils by Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode Array Ultraviolet Detection. Journal of Agricultural and Food Chemistry, 49(5), 2185-2192.

- Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials. Journal of Food Engineering, 117(4), 426-436.

- Discussion on ResearchGate regarding SPE of phenolic compounds

- Bakhouche, A., Lozano-Sánchez, J., Beltrán-Debón, R., Joven, J., Segura-Carretero, A., & Fernández-Gutiérrez, A. (2013). Phenolic Characterization and Geographical Classification of Commercial Arbequina Extra-Virgin Olive Oils Produced in Southern Catalonia. Journal of Agricultural and Food Chemistry, 61(35), 8243-8252.

- Servili, M., Sordini, B., Esposto, S., Urbani, S., Veneziani, G., Di Maio, I., ... & Taticchi, A. (2014). Qualitative Changes of Olive Oils Obtained from Fruits Damaged by Bactrocera oleae (Rossi) in Relation to Olive Variety and Ripening Stage. HortScience, 49(2), 211-217.

- Smolecule. (2023). 1-Acetoxypinoresinol.

- Gilbert-López, B., García-Reyes, J. F., & Molina-Díaz, A. (2014). Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization. Arabian Journal of Chemistry, 10, S1915-S1922.

Sources

- 1. Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-Acetoxypinoresinol | 81426-14-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. LIGNANS IN OLIVE STONES DISCARDED FROM THE OIL INDUSTRY. COMPARISON OF THREE EXTRACTION METHODS FOLLOWED BY HPLC-DAD-MS/MS AND ANTIOXIDANT CAPACITY DETERMINATION | Journal of the Chilean Chemical Society [jcchems.com]

- 9. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenolic compounds from virgin olive oil obtained by natural deep eutectic solvent (NADES): effect of the extraction and recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. researchgate.net [researchgate.net]

- 13. internationaloliveoil.org [internationaloliveoil.org]

- 14. academic.oup.com [academic.oup.com]

Topic: Quantification of 1-Acetoxypinoresinol in Food Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantification of 1-acetoxypinoresinol, a key lignan found exclusively in olives and their derivatives, most notably Extra Virgin Olive Oil (EVOO).[1][2] As a stable and unique biomarker, its accurate quantification is critical for quality control, authentication of EVOO, and exploring its nutraceutical potential.[3] This guide details validated methodologies for extraction, chromatographic separation, and detection, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS). We emphasize the rationale behind protocol choices, providing robust, self-validating workflows suitable for research and quality assurance environments.

Introduction: The Significance of 1-Acetoxypinoresinol

1-Acetoxypinoresinol (1-AP) is a phenolic lignan structurally characterized by two phenylpropanoid units.[3] Unlike its close relative, (+)-pinoresinol, which is found in a wide variety of plants, 1-AP has been identified exclusively in olives.[1][2] This exclusivity makes it a powerful analytical target.

Key Attributes:

-

Biomarker for Authenticity: The presence and concentration of 1-AP can be used to verify the origin and quality of EVOO. It is a reliable varietal marker, as its concentration remains stable during storage for up to a year, unlike other phenols that may degrade.[3]

-

Nutraceutical Interest: Lignans as a class are recognized for their potential health benefits, including antioxidant and anticancer properties.[3][4] While research on 1-AP is less extensive than on other lignans, its contribution to the health profile of EVOO is an active area of investigation.

-

Analytical Challenge: A significant hurdle in 1-AP research is the lack of a commercially available pure analytical standard, which necessitates robust and well-validated in-house methods for accurate quantification.[3]

This guide provides the technical framework to overcome these challenges, enabling precise and reliable quantification of 1-AP in complex food matrices like olive oil.

Principle of the Analytical Workflow

The quantification of 1-AP from a lipid-rich matrix such as EVOO involves a multi-step process designed to isolate the polar phenolic fraction from the non-polar triglycerides, followed by high-resolution separation and detection.

Sample Preparation and Extraction: Isolating the Target

The primary challenge in analyzing 1-AP in EVOO is its presence at low concentrations (ranging from <1 to over 100 mg/kg) within a matrix that is >98% lipid.[1] The choice of extraction method is therefore critical for removing interfering triglycerides and concentrating the analyte.

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective, and efficient technique for extracting polar phenols from oil.

-

Causality: This method leverages the differential solubility of 1-AP in a polar solvent (like a methanol/water mixture) versus the non-polar oil matrix. Subsequent washing with a non-polar solvent like hexane removes residual lipids from the polar extract.

-

Expert Insight: While traditional LLE protocols used methanol, acetonitrile is now often preferred. Methanol can cause the acetalization of other co-extracted compounds (secoiridoids), leading to an underestimation of those compounds and potential interference in the chromatogram.[3] Acetonitrile avoids this issue, yielding a cleaner final extract.

Protocol: LLE with Acetonitrile

-

Weigh 10 g of EVOO into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

-

Centrifuge at 4000 x g for 10 minutes to separate the layers.

-

Carefully collect the upper acetonitrile layer and transfer it to a new tube.

-

Repeat the extraction (steps 2-5) on the oil residue two more times, pooling the acetonitrile extracts.

-

To the pooled extract, add 20 mL of n-hexane and vortex for 1 minute. This is a "back-washing" step to remove any remaining dissolved lipids.

-

Centrifuge at 4000 x g for 5 minutes. Discard the upper hexane layer.

-

Evaporate the purified acetonitrile extract to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried residue in 1 mL of mobile phase (e.g., 80:20 water:methanol) for HPLC analysis.

Method 2: Solid-Phase Extraction (SPE)

SPE offers advantages in terms of speed, reduced solvent consumption, and potential for automation. A diol-bonded silica phase is highly effective for this application.

-

Causality: The diol cartridge provides a polar stationary phase. When the oil sample, dissolved in non-polar hexane, is passed through, the triglycerides are not retained and are washed away. The more polar phenolic compounds, including 1-AP, adsorb to the diol phase and are subsequently eluted with a polar solvent like methanol.[1][3]

Protocol: SPE with Diol Cartridge

-

Condition a 500 mg Diol SPE cartridge by passing 5 mL of methanol followed by 5 mL of n-hexane. Do not allow the cartridge to go dry.

-

Weigh 2.5 g of EVOO and dissolve it in 5 mL of n-hexane.

-

Load the entire sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 x 5 mL of n-hexane to elute the bulk of the triglycerides. Discard this wash.

-

Dry the cartridge under vacuum for 1 minute to remove residual hexane.

-

Elute the phenolic fraction, including 1-AP, by passing 10 mL of methanol through the cartridge.

-

Evaporate the methanol eluate to dryness under a stream of nitrogen at 35°C.

-

Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography is the cornerstone for the analysis of 1-AP.[5] A reversed-phase C18 column is most commonly employed.[5]

Standard Preparation

Protocol 1: HPLC with Diode-Array Detection (DAD)

This is the most widely adopted method for routine analysis due to its robustness and accessibility.[5]

-

Principle: 1-AP is separated from other phenolic compounds on a C18 column. The DAD detector measures the absorbance of the eluate across a range of wavelengths, and 1-AP is quantified at its UV maximum (~280 nm).[6]

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., Spherisorb ODS-2), 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.2% Acetic Acid |

| Mobile Phase B | Methanol |

| Gradient | 10% B to 30% B (10 min), hold (20 min), to 40% B (10 min), to 50% B (10 min), to 100% B (10 min) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp. | 35°C |

| Detection | DAD, 280 nm |

| Table 1: Example HPLC-DAD Method Parameters. This gradient is adapted from the foundational work by Brenes et al. and may require optimization for specific column chemistries and co-extractives.[6] |

Protocol 2: LC-MS/MS for Enhanced Specificity and Sensitivity

For applications requiring higher certainty, such as in drug development or for challenging matrices, coupling HPLC with tandem mass spectrometry (MS/MS) is the gold standard.

-

Principle: After chromatographic separation, the analyte is ionized (typically by Electrospray Ionization - ESI) and detected by the mass spectrometer. In MS/MS, a specific parent ion for 1-AP is selected, fragmented, and a specific daughter ion is monitored. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, virtually eliminating matrix interference. A similar approach has been validated for other lignans.[7]

| Parameter | Recommended Setting |

| LC System | UPLC/HPLC system as described above (faster gradients are possible with UPLC) |

| Ion Source | Electrospray Ionization (ESI), Negative or Positive Mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Q-TOF |

| Ionization Mode | Negative ion mode often provides good sensitivity for phenolics. |

| SRM Transitions | To be determined empirically by infusing purified 1-AP standard. For 8-acetoxypinoresinol (a related isomer), an [M+H]⁺ ion of m/z 417.13 has been reported.[8] The exact transitions for 1-AP must be optimized. |

| Collision Energy | To be optimized for the specific instrument and SRM transition. |

| Table 2: Key Parameters for LC-MS/MS Method Development. |

Method Validation and Data Interpretation

A self-validating protocol requires rigorous assessment of its performance. Key validation parameters should be established.

| Parameter | Definition | Typical Acceptance Criteria |

| Linearity (r²) | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. | > 0.995 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of standard. | 80 - 120% |

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as intra-day and inter-day variability. | < 15% RSD |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10 |

| Table 3: Core Method Validation Parameters. Criteria are based on general bioanalytical method validation guidelines. |

Calculation: The concentration of 1-AP in the original EVOO sample is calculated using the linear regression equation derived from the calibration curve (y = mx + c), accounting for the initial sample weight and the final reconstitution volume.

Concentration (mg/kg) = (C_instrument * V_final) / W_initial

Where:

-

C_instrument = Concentration determined by the instrument (in mg/L)

-

V_final = Final reconstitution volume (in L)

-

W_initial = Initial weight of the EVOO sample (in kg)

Concentration of 1-AP in Different Olive Cultivars

The concentration of 1-AP is highly dependent on the olive cultivar, geographical origin, and processing technology.[1] This variability underscores the importance of 1-AP as a marker for authentication.

| Cultivar | Geographical Origin | Concentration (mg/kg) |

| Taggiasca | Liguria, Italy | 48–160 |

| Empeltre | Huezca, Spain | 31.5–94.2 |

| Arbequina | Catalonia, Spain | 26.1–66.9 |

| Hojiblanca | Lucena, Spain | 24.4–50.1 |

| Koroneiki | Messinia, Greece | 20.1–26.2 |

| Picual | Jaen, Spain | 1.9–16.9 |

| Picudo | Jaen, Spain | 6.8–12.5 |

| Table 4: Reported concentration ranges of 1-AP in EVOO from different cultivars. Data sourced from a comprehensive 2024 review by Bertini et al.[1] |

References

-

Bertini, S., Digiacomo, M., Macchia, M., et al. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. Nutrients, 16(10), 1474. Available at: [Link][3]

-

Brenes, M., Hidalgo, F.J., García, A., et al. (2000). Pinoresinol and 1-acetoxypinoresinol, two new phenolic compounds identified in olive oil. Journal of the American Oil Chemists' Society, 77(7), 715-720. Available at: [Link][6]

-

Bertini, S., Digiacomo, M., Macchia, M., et al. (2024). 1-Acetoxypinoresinol, a Lignan from Olives: Insight into Its Characterization, Identification, and Nutraceutical Properties. ResearchGate. Available at: [Link][1]

-

Brenes, M., Hidalgo, F.J., García, A., et al. (2000). Pinoresinol and 1-Acetoxypinoresinol, Two New Phenolic Compounds Identified in Olive Oil. Springer Link. Available at: [Link][9]

-